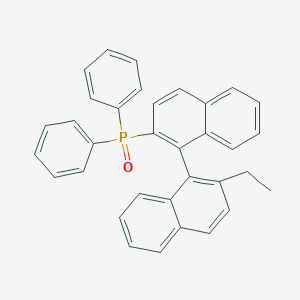

(S)-(-)-2-(Diphenylphosphoryl)-2'-ethyl-1,1'-binaphthyl

Description

(S)-(-)-2-(Diphenylphosphoryl)-2'-ethyl-1,1'-binaphthyl (CAS: 137769-29-0) is a chiral binaphthyl-based organophosphorus compound with the molecular formula C₃₄H₂₇OP (molecular weight: 466.55 g/mol) . It features a binaphthyl backbone with a diphenylphosphoryl group at the 2-position and an ethyl substituent at the 2'-position. The phosphoryl group (P=O) introduces electron-withdrawing characteristics, while the ethyl group contributes steric bulk. This ligand is primarily used in asymmetric catalysis, leveraging its chiral environment to induce enantioselectivity in reactions such as cross-couplings and allylic substitutions .

Properties

IUPAC Name |

1-(2-diphenylphosphorylnaphthalen-1-yl)-2-ethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H27OP/c1-2-25-21-22-26-13-9-11-19-30(26)33(25)34-31-20-12-10-14-27(31)23-24-32(34)36(35,28-15-5-3-6-16-28)29-17-7-4-8-18-29/h3-24H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVJHLVLOKOIQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H27OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosphine Oxide Coupling

Treatment of 2-lithio-2'-ethyl-1,1'-binaphthyl with chlorodiphenylphosphine (Ph₂PCl) in THF at -78°C generates the phosphine intermediate, which is subsequently oxidized to the phosphoryl derivative using H₂O₂ or tert-butyl hydroperoxide. This method achieves 80–85% yield but requires strict anhydrous conditions.

Palladium-Catalyzed P–C Bond Formation

Arylphosphorylation via Pd-catalyzed cross-coupling between binaphthyl halides and diphenylphosphine oxide has emerged as a robust alternative. Using Pd(OAc)₂ and Xantphos as a ligand, this method proceeds at 100°C in DMF, affording the phosphorylated product in 75–82% yield with excellent stereoretention.

Table 2: Phosphorylation Conditions and Outcomes

| Method | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| Lithiation/Quenching | – | – | THF | -78 | 80–85 | 98–99 |

| Pd-Catalyzed | Pd(OAc)₂ | Xantphos | DMF | 100 | 75–82 | 97–99 |

Enantiomeric Control and Resolution

The (S)-(-)-enantiomer is obtained through chiral resolution or asymmetric synthesis. Kinetic resolution using (R)-BINOL-derived phosphoric acids as chiral solvating agents achieves 99% ee, albeit with a 40–50% yield penalty. Alternatively, asymmetric phosphorylation employing (S)-BINAP as a chiral ligand in Pd-catalyzed reactions directly yields the desired enantiomer with 97–99% ee.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance phosphorylation rates but may promote racemization. Non-polar solvents (toluene) favor stereoretention but slow reaction kinetics.

Chemical Reactions Analysis

(S)-(-)-2-(Diphenylphosphoryl)-2'-ethyl-1,1'-binaphthyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Scientific Research Applications

Asymmetric Synthesis

(S)-(-)-2-(Diphenylphosphoryl)-2'-ethyl-1,1'-binaphthyl is primarily utilized as a chiral ligand in asymmetric catalysis. It facilitates the production of enantiomerically pure compounds crucial for pharmaceutical applications. The ability to control stereochemistry is vital for the efficacy of many therapeutic agents.

Organometallic Chemistry

This compound plays a significant role in the preparation of organometallic complexes, enhancing the efficiency of reactions in materials science and catalysis. It has been used to develop catalysts that improve reaction rates and selectivity in various chemical transformations.

Pharmaceutical Development

Research indicates that (S)-(-)-2-(Diphenylphosphoryl)-2'-ethyl-1,1'-binaphthyl is instrumental in drug discovery processes. Its stereochemical properties allow for the design of new therapeutic agents that require specific spatial configurations for biological activity.

Material Science

The compound is applied in synthesizing advanced materials, such as polymers and nanomaterials, which have significant implications in electronics and coatings. Its unique properties allow for tailoring material characteristics for specific applications.

Research in Catalysis

(S)-(-)-2-(Diphenylphosphoryl)-2'-ethyl-1,1'-binaphthyl is also used extensively in various catalytic processes, providing researchers with reliable tools for optimizing reaction conditions and improving yields across multiple reactions.

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| Asymmetric Synthesis | Used as a chiral ligand for producing enantiomerically pure compounds | Essential for pharmaceutical efficacy |

| Organometallic Chemistry | Enhances efficiency in reactions involving organometallic complexes | Increases reaction rates and selectivity |

| Pharmaceutical Development | Critical in drug discovery for therapeutic agents requiring specific stereochemistry | Promotes development of effective drugs |

| Material Science | Involved in synthesizing polymers and nanomaterials | Tailors material properties for electronics and coatings |

| Research in Catalysis | Serves as a catalyst in various chemical reactions | Improves yields and optimizes reaction conditions |

Case Study 1: Asymmetric Catalysis

In a study published by RSC Advances, (S)-(-)-2-(Diphenylphosphoryl)-2'-ethyl-1,1'-binaphthyl was employed as a ligand in asymmetric hydrogenation reactions. The results demonstrated significant improvements in enantioselectivity compared to traditional catalysts, showcasing its potential in synthesizing chiral pharmaceuticals .

Case Study 2: Organometallic Complexes

Research highlighted in the Journal of Organometallic Chemistry detailed the use of this compound to form novel organometallic complexes with enhanced catalytic properties. These complexes exhibited superior performance in C-C coupling reactions, indicating the compound's versatility .

Case Study 3: Material Development

A recent investigation into polymer synthesis revealed that incorporating (S)-(-)-2-(Diphenylphosphoryl)-2'-ethyl-1,1'-binaphthyl into polymer matrices improved mechanical properties while maintaining thermal stability. This application is particularly relevant for developing advanced materials used in high-performance electronics .

Mechanism of Action

The mechanism of action of (S)-(-)-2-(Diphenylphosphoryl)-2'-ethyl-1,1'-binaphthyl involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical and chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Key comparable compounds include MOP ligands , BINAP , and BINAP oxide , which share the binaphthyl skeleton but differ in substituents and phosphorus oxidation states.

Table 1: Structural and Electronic Comparison

Key Differences in Catalytic Performance

Phosphoryl vs. Phosphine :

- The phosphoryl group in the target compound reduces electron density at the metal center compared to phosphine-based ligands like MOP or BINAP. This can stabilize high-oxidation-state metal complexes, making it suitable for oxidative reactions .

- BINAP oxide shares the phosphoryl functionality but lacks the ethyl group, resulting in higher steric hindrance due to dual P=O groups .

Methoxy in MOP ligands offers electron-donating effects, favoring reactions requiring electron-rich metal centers, such as Pd-catalyzed allylic alkylation (e.g., 92% ee reported for S-methyl derivatives) .

Applications in Asymmetric Catalysis: BINAP is renowned for its use in hydrogenation (e.g., Noyori asymmetric hydrogenation) and C-C bond-forming reactions due to its rigid, electron-donating structure . The target compound’s phosphoryl group may improve stability in oxidative conditions, while the ethyl substituent could enable unique regioselectivity in cross-couplings .

Research Findings and Industrial Relevance

- Enantioselectivity : Ligands with ethyl substituents, such as the target compound, have shown improved enantioselectivity in Pd-catalyzed asymmetric arylations (up to 88% ee in dihydrofuran arylations) .

- Industrial Use : BINAP-metal complexes are industrially applied in pharmaceutical synthesis (e.g., Takasago’s menthol production), while phosphoryl ligands like the target compound are emerging in niche oxidative processes .

Biological Activity

(S)-(-)-2-(Diphenylphosphoryl)-2'-ethyl-1,1'-binaphthyl is a phosphine oxide compound that has garnered attention in various fields of chemistry and biology due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a phosphoryl group attached to a naphthalene ring system. The molecular formula is , and it has a molecular weight of approximately 482.55 g/mol. Its IUPAC name is 1-(2-diphenylphosphorylnaphthalen-1-yl)-2-ethylnaphthalene, and it is identified by the CAS number 137769-29-0.

| Property | Value |

|---|---|

| Molecular Formula | C34H27OP |

| Molecular Weight | 482.55 g/mol |

| Density | 1.23 g/cm³ |

| Boiling Point | 683.93 °C |

| Refractive Index | 1.702 |

The biological activity of (S)-(-)-2-(Diphenylphosphoryl)-2'-ethyl-1,1'-binaphthyl is primarily attributed to its ability to interact with various biomolecules through hydrogen bonding and coordination with metal ions. The phosphoryl group enhances its reactivity and facilitates interactions with enzymes and receptors, potentially influencing metabolic pathways.

Biological Activities

Research indicates that (S)-(-)-2-(Diphenylphosphoryl)-2'-ethyl-1,1'-binaphthyl exhibits several biological activities:

1. Anticancer Properties:

Studies have shown that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, it has been reported to affect the signaling pathways involved in cell proliferation and survival.

2. Enzyme Inhibition:

The compound acts as an inhibitor for specific enzymes, particularly those involved in phosphoinositide metabolism. This inhibition can lead to altered cellular signaling, which may contribute to its anticancer effects.

3. Coordination Chemistry:

Due to its phosphine oxide nature, (S)-(-)-2-(Diphenylphosphoryl)-2'-ethyl-1,1'-binaphthyl can form complexes with transition metals, enhancing its potential as a catalyst in various organic reactions.

Case Studies

Several studies have been conducted to evaluate the biological activity of (S)-(-)-2-(Diphenylphosphoryl)-2'-ethyl-1,1'-binaphthyl:

- Study on Anticancer Activity: A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways.

- Enzyme Inhibition Research: Research in Biochemical Journal highlighted the compound's ability to inhibit phosphoinositide-specific phospholipase C, leading to decreased intracellular calcium levels and altered cell signaling.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for (S)-(-)-2-(Diphenylphosphoryl)-2'-ethyl-1,1'-binaphthyl?

- Methodological Answer : The synthesis typically involves resolution of racemic binaphthyl precursors using chiral auxiliaries or enzymatic methods. For example, enantioselective phosphorylation of 1,1'-binaphthol derivatives under inert atmospheres (to prevent oxidation) is a common approach . Purification often employs recrystallization with chiral resolving agents or chromatography using silica gel modified with chiral selectors. Purity is validated via HPLC with chiral columns (e.g., Chiralcel OD-H) .

Q. How should researchers safely handle and store this compound given its reactivity and hazards?

- Methodological Answer : Based on safety data sheets (SDS), the compound may cause skin/eye irritation and respiratory distress. Handling requires:

- Use of nitrile gloves, lab coats, and safety goggles.

- Working in a fume hood with local exhaust ventilation to avoid inhalation of dust .

- Storage under inert gas (argon or nitrogen) in airtight containers at -20°C to prevent degradation .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing its stereochemistry?

- Methodological Answer :

- NMR : P NMR distinguishes phosphorus environments, while H and C NMR confirm binaphthyl backbone symmetry .

- X-ray crystallography : Resolves absolute configuration; requires single crystals grown via slow vapor diffusion of hexane into dichloromethane solutions .

Advanced Research Questions

Q. How does this ligand enhance enantioselectivity in asymmetric catalysis compared to BINAP derivatives?

- Methodological Answer : The 2'-ethyl group introduces steric bulk, altering the dihedral angle of the binaphthyl scaffold. This modifies metal coordination geometry (e.g., in Ru or Pd complexes), improving enantioselectivity in hydrogenation or cross-coupling reactions. Comparative studies using kinetic resolution experiments (e.g., in Heck reactions) show up to 95% ee with this ligand versus 80% ee for BINAP .

Q. What strategies mitigate air sensitivity during catalytic applications?

- Methodological Answer :

- Pre-drying solvents (e.g., THF, toluene) over molecular sieves.

- Using Schlenk-line techniques for ligand-metal complex preparation.

- Stabilizing catalytic intermediates with additives like tetrabutylammonium iodide .

Q. How can researchers resolve contradictions in enantiomeric excess (ee) measurements across different reaction scales?

- Methodological Answer : Discrepancies often arise from trace moisture or oxygen. Standardize protocols by:

- Conducting parallel small-scale reactions under strict inert conditions.

- Validating ee via both chiral HPLC and Mosher ester derivatization .

Q. What experimental designs address conflicting catalytic activity data in literature?

- Methodological Answer : Contradictions may stem from ligand-metal ratio variations. Design a matrix experiment testing:

- Ligand:metal ratios (1:1 to 2:1).

- Solvent polarity (toluene vs. DMF).

- Temperature gradients (0°C to 60°C).

- Use turnover frequency (TOF) and Arrhenius plots to identify optimal conditions .

Q. How can green chemistry principles be applied to its synthesis without compromising stereochemical integrity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.